molecular formula C17H17Cl2NO3 B291667 2-(2,4-dichlorophenoxy)-N-(4-ethoxyphenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(4-ethoxyphenyl)propanamide

Cat. No. B291667
M. Wt: 354.2 g/mol
InChI Key: SGKWWZUFLZZQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(4-ethoxyphenyl)propanamide, commonly known as diclofop-methyl, is a widely used herbicide in the agricultural industry. It belongs to the chemical family of aryloxyphenoxypropionates and is used to control a variety of grass weeds in crops such as wheat, barley, and oats.

Mechanism of Action

Diclofop-methyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for fatty acid synthesis in plants. By inhibiting ACC, diclofop-methyl prevents the synthesis of fatty acids, which are necessary for the growth and development of grass weeds. This ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution in areas near water bodies. Diclofop-methyl can also have some physiological effects on plants, including stunted growth and reduced photosynthesis.

Advantages and Limitations for Lab Experiments

Diclofop-methyl is a widely used herbicide in the agricultural industry, making it readily available for lab experiments. Its mode of action is well understood, making it a useful tool for studying the biochemistry of plants. However, diclofop-methyl is specific to grass weeds and may not be effective against other types of weeds. It also has limited use as an antifungal agent and may not be effective against all types of fungi.

Future Directions

There are several areas of research that could be explored in the future regarding diclofop-methyl. One area of interest is the development of diclofop-methyl analogs with improved herbicidal properties. Another area of interest is the potential use of diclofop-methyl as an antifungal agent in the medical industry. Additionally, more research could be done on the effects of diclofop-methyl on non-target organisms, such as soil microorganisms and beneficial insects.

Synthesis Methods

Diclofop-methyl can be synthesized by reacting 2,4-dichlorophenol with 4-ethoxyaniline to form 2-(2,4-dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide. This intermediate is then reacted with methyl iodide to form diclofop-methyl. The synthesis process is relatively simple and can be carried out on a large scale.

Scientific Research Applications

Diclofop-methyl has been extensively studied for its herbicidal properties. It is effective against a variety of grass weeds and is commonly used in the agricultural industry. In addition to its herbicidal properties, diclofop-methyl has also been studied for its potential use as an antifungal agent. Studies have shown that diclofop-methyl can inhibit the growth of certain fungi, including Fusarium oxysporum and Phytophthora infestans.

properties

Molecular Formula

C17H17Cl2NO3

Molecular Weight

354.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-ethoxyphenyl)propanamide

InChI

InChI=1S/C17H17Cl2NO3/c1-3-22-14-7-5-13(6-8-14)20-17(21)11(2)23-16-9-4-12(18)10-15(16)19/h4-11H,3H2,1-2H3,(H,20,21)

InChI Key

SGKWWZUFLZZQIJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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